N-(2-Hydroxyethyl)-4-nitrophthalimide
Description
N-(2-Hydroxyethyl)-4-nitrophthalimide is a nitro-substituted phthalimide derivative characterized by a hydroxyethyl group attached to the nitrogen atom of the phthalimide core. It is synthesized via the condensation of 4-nitrophthalic anhydride and 2-aminoethanol at elevated temperatures (150–160°C), followed by precipitation in water . The compound has a melting point of 118–119°C and is used as a precursor in the synthesis of azo dyes for polyamide materials, particularly after catalytic hydrogenation to introduce amine functionalities .
Properties
CAS No. |
55080-96-1 |
|---|---|
Molecular Formula |
C10H8N2O5 |
Molecular Weight |
236.18 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C10H8N2O5/c13-4-3-11-9(14)7-2-1-6(12(16)17)5-8(7)10(11)15/h1-2,5,13H,3-4H2 |
InChI Key |
WQVLISNHYKCNPD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCO |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between N-(2-Hydroxyethyl)-4-nitrophthalimide and analogous phthalimide derivatives:
Key Research Findings
Substituent Effects on Physical Properties
- Melting Points : The hydroxyethyl group in this compound significantly reduces its melting point (118–119°C ) compared to 4-nitrophthalimide (195–199°C ), likely due to disrupted crystallinity from the flexible hydroxyethyl chain .
- Solubility: The hydroxyethyl group enhances solubility in polar solvents (e.g., ethanol, water), making it advantageous for dye synthesis. In contrast, 3-chloro-N-phenyl-phthalimide (with a bulky phenyl group) and 4-nitrophthalimide (lacking polar substituents) exhibit lower solubility .
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